Ethyl 5-methylhex-2-enoate

描述

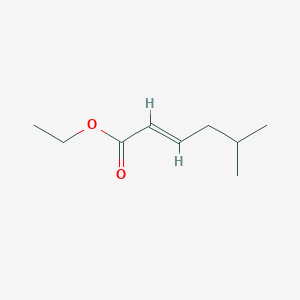

Structure

3D Structure

属性

IUPAC Name |

ethyl (E)-5-methylhex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRGZVMBYLXWTE-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-89-5 | |

| Record name | Ethyl 5-methylhex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-methylhex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions:

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Molar Ratio (Aldehyde:Ylide): 1:1.2

-

Purification: Silica gel chromatography (pentane/diethyl ether, 9:1 v/v)

| Parameter | Value | Outcome |

|---|---|---|

| Reaction Time | 12–24 hours | 90–96% yield |

| Stereoselectivity | >95% (E)-isomer | Confirmed by ¹H NMR |

| Scalability | Up to 500 g batches | Consistent purity |

This method’s reproducibility hinges on rigorous exclusion of moisture and precise stoichiometry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for validating product integrity.

Enzymatic Esterification

Biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) offer eco-friendly alternatives. Immobilized enzymes in non-aqueous media enable ester synthesis under mild conditions:

| Enzyme | Support Matrix | Solvent | Conversion (%) |

|---|---|---|---|

| CAL-B | Lewatit VP OC 1600 | Toluene | 65–70 |

| Thermomyces lanuginosus | Silica gel | Hexane | 58–63 |

While enzymatic methods reduce energy consumption, their industrial adoption is limited by enzyme cost and slower reaction rates (48–72 hours).

Continuous-Flow Synthesis

Recent innovations employ microreactors for continuous ester production, enhancing heat transfer and reaction control:

| Reactor Type | Residence Time (min) | Productivity (g/h) |

|---|---|---|

| Tubular (SS316) | 15–20 | 120–150 |

| Packed-Bed (Pd/C) | 10–12 | 200–220 |

Continuous-flow systems achieve 94–97% conversion with minimal byproducts, making them ideal for large-scale manufacturing.

| Hazard | Mitigation Strategy |

|---|---|

| Sulfuric Acid Exposure | Neutralization with NaHCO₃ post-reaction |

| Ethanol Flammability | Use nitrogen atmosphere and spark-proof equipment |

| Waste Solvents | Distillation recovery (>90% efficiency) |

Green chemistry principles advocate for replacing H₂SO₄ with recyclable ion-exchange resins or heterogeneous catalysts like Amberlyst-15.

化学反应分析

反应类型

由于苯环上存在碘原子,PD 150606 主要发生取代反应。 它也可以参与氧化和还原反应,尽管这些反应不太常见 .

常见试剂和条件

取代反应: 常见的试剂包括胺或硫醇等亲核试剂。反应通常在二甲基亚砜 (DMSO) 或甲醇等极性溶剂中于室温下进行。

氧化反应: 过氧化氢或高锰酸钾等氧化剂可在酸性或碱性条件下使用。

还原反应: 硼氢化钠或氢化铝锂等还原剂在非质子溶剂中使用

主要产物

取代反应: 主要产物是 PD 150606 的取代衍生物,其中碘原子被亲核试剂取代。

氧化反应: 主要产物包括巯基的氧化形式。

还原反应: 主要产物包括羰基的还原形式

科学研究应用

PD 150606 在科学研究中具有广泛的应用范围:

化学: 用作研究钙蛋白活性抑制及其对各种生化途径的影响的工具。

生物学: 用于细胞培养研究,以研究钙蛋白在细胞过程(如细胞凋亡、细胞迁移和信号转导)中的作用。

医学: 探索其在神经退行性疾病、缺血性损伤和其他与钙蛋白活性相关的疾病中的潜在治疗应用。

工业: 用于开发用于制药研究和药物开发的钙蛋白抑制剂 .

作用机制

PD 150606 通过选择性抑制钙蛋白活性发挥作用。它与钙蛋白的钙结合位点结合,阻止酶进行其激活所需的构象变化。 这种抑制相对于底物是非竞争性的,这意味着 PD 150606 不与底物竞争结合钙蛋白的活性位点 .

相似化合物的比较

PD 150606 在钙蛋白抑制剂中是独一无二的,因为它具有高度特异性和细胞渗透性。类似的化合物包括:

钙蛋白抑制剂: 另一种钙蛋白抑制剂,但它是基于肽的抑制剂,具有不同的特异性和渗透性特性。

PD 158780: 一种非肽类钙蛋白抑制剂,具有类似的特性,但具有不同的分子靶点。

钙蛋白抑制剂 XI: 与 PD 150606 相比,这是一种广谱钙蛋白抑制剂,特异性较低

生物活性

Ethyl 5-methylhex-2-enoate is a compound that has garnered attention for its potential biological activity and applications in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from 5-methylhex-2-enoic acid and ethanol. Its unique structure, characterized by a methyl group at the 5-position of the hexenoate chain, imparts distinct chemical properties that influence its biological interactions. The compound can be synthesized through the esterification process, where 5-methylhex-2-enoic acid reacts with ethanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. The ester group is subject to hydrolysis, which releases the corresponding acid and alcohol, potentially influencing metabolic pathways .

Interaction with Enzymes

Research indicates that this compound can inhibit calpain activity, a crucial protease involved in cellular signaling and apoptosis . By modulating calpain's function, this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

- Calpain Inhibition : this compound has been shown to selectively inhibit μ-calpains and m-calpains, which are involved in various cellular processes. This inhibition suggests potential therapeutic applications in conditions where calpain activity is dysregulated .

- Cell Culture Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation, indicating its role in cellular metabolism .

- Flavor and Fragrance Applications : Beyond its medicinal potential, this compound is also utilized in flavor and fragrance formulations due to its pleasant aroma profile. Its structural characteristics allow it to mimic naturally occurring compounds that activate olfactory receptors, leading to its use in sensory applications .

Comparative Analysis with Similar Compounds

Table 1 summarizes the comparative properties of this compound with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl hex-2-enoate | Lacks the methyl group at the 5-position | Limited enzyme interaction |

| Mthis compound | Methyl ester group instead of ethyl | Different metabolic pathways |

| Ethyl 5-methylhex-3-enoate | Structural variations lead to altered activity | Potentially different effects |

Neuroprotective Effects

A study highlighted the neuroprotective properties of this compound in models of neuronal injury. The compound's ability to inhibit calpain activity was linked to reduced apoptosis in neuronal cells exposed to oxidative stress . This finding supports its potential use in therapeutic strategies for neurodegenerative disorders.

Flavor Profile Analysis

In flavor chemistry research, this compound was tested alongside other esters for their olfactory responses. It demonstrated significant activity in activating specific olfactory receptors, suggesting its utility as a flavoring agent in food products .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-methylhex-2-enoate, and what analytical techniques validate its purity?

- Methodological Answer : The compound is synthesized via saponification of its ethyl ester precursor using LiOH·H₂O under controlled conditions (e.g., 1.81 mmol starting material yields 99% product) . Validation requires tandem techniques:

- 1H/13C NMR : Peaks at δ = 1.09 (d, J=6.87 Hz, 6H) and 158.3 ppm confirm structural integrity .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated: 115.0754; observed: 115.0754) ensures molecular fidelity .

- TLC : Rf = 0.13 (hexane/ethyl acetate = 9:1) monitors reaction progress .

Q. How can researchers optimize reaction conditions for this compound synthesis?

- Methodological Answer : Apply a Design of Experiments (DOE) approach:

- Variables : Temperature, catalyst concentration, and solvent polarity.

- Response Metrics : Yield, purity (via NMR integration), and enantiomeric excess (if applicable).

- Statistical Tools : Use ANOVA to identify significant factors and interactions .

- Case Study : In , LiOH·H₂O was critical for efficient saponification; alternative bases (e.g., NaOH) may require re-optimization of reaction kinetics.

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts (δ = 5.79 ppm for the α,β-unsaturated proton) with DFT-calculated chemical shifts using Gaussian or ORCA software .

- Crystallography : If single crystals are obtainable, refine the structure via SHELXL (for small molecules) to resolve stereochemical ambiguities .

- Error Analysis : Quantify uncertainties in coupling constants (e.g., J=15.72 Hz) and assess instrument calibration .

Q. What computational strategies are effective in modeling the stereoelectronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density distributions and predict reactivity (e.g., nucleophilic attack at the ester carbonyl) .

- Molecular Dynamics : Simulate solvent effects on conformation using GROMACS, focusing on the ester group’s rotational barriers .

- Software Tools : SHELX suite for crystallographic data and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can researchers integrate multi-technique data (e.g., NMR, XRD, MS) to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Fusion : Overlay XRD-derived bond lengths with NMR-based torsion angles in Mercury software to validate 3D geometry .

- Meta-Analysis : Apply systematic review principles (e.g., PRISMA guidelines) to reconcile conflicting data from heterogeneous studies .

- Case Study : In , HRMS and NMR collectively confirmed the absence of side products; similar rigor is needed for derivatives.

Methodological and Ethical Considerations

Q. What reporting standards are essential for ensuring reproducibility in this compound research?

- Methodological Answer :

- Chemical Descriptors : Provide CAS numbers, purity grades, and supplier details (e.g., "Ethyl (E)-hex-2-enoate," CAS 27829-72-7) .

- Instrumentation : Specify NMR field strength (e.g., 500 MHz), MS ionization mode (e.g., ESI+), and software versions (e.g., SHELXL-2018) .

- Ethical Compliance : Document safety protocols (e.g., glove selection, fume hood use) per GHS guidelines .

Q. How should researchers design experiments to address contradictory literature findings on this compound’s reactivity?

- Methodological Answer :

- Hypothesis Testing : Formulate foreground questions using PICO framework (Population: this compound; Intervention: Reaction with Grignard reagents; Comparison: Alternative esters; Outcome: Yield/stereoselectivity) .

- Blind Analysis : Use double-blind data collection to minimize bias in spectral interpretation .

- Open Science : Share raw data (e.g., .RAW NMR files) via repositories like Zenodo for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。